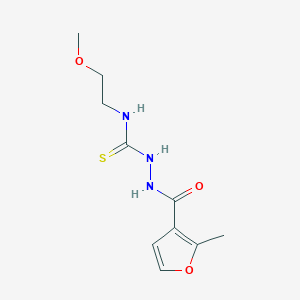
N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide
Overview
Description
N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, also known as MFC, is a chemical compound that has been found to have various scientific research applications. MFC is a synthetic compound that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide may also inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. Studies have shown that N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide can decrease the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has been shown to decrease blood glucose levels in diabetic animals.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has several advantages and limitations when used in lab experiments. One of the advantages of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is its ability to inhibit the growth of cancer cells. N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has also been found to have low toxicity levels, making it a potential candidate for further studies. However, one of the limitations of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the study of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide. One direction is to further investigate the mechanism of action of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, particularly its role in inducing apoptosis in cancer cells. Another direction is to study the potential use of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and efficacy of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide in human clinical trials.
In conclusion, N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, or N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, is a synthetic compound with various scientific research applications. N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. While there is still much to be learned about N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, its potential as an anti-cancer agent and anti-inflammatory agent makes it a promising area of research.
Scientific Research Applications
N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has been found to have various scientific research applications, including its use as a potential anti-cancer agent. Studies have shown that N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide can inhibit the growth of cancer cells in vitro and in vivo. N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for diabetes.
properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-methylfuran-3-carbonyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-7-8(3-5-16-7)9(14)12-13-10(17)11-4-6-15-2/h3,5H,4,6H2,1-2H3,(H,12,14)(H2,11,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHDFYWSVIZZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=S)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-[(2-methylfuran-3-yl)carbonyl]hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4268092.png)
![5-bromo-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-thiophenecarboxamide](/img/structure/B4268100.png)
![methyl 5-methyl-2-{[(3-methyl-1-piperidinyl)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4268130.png)
![methyl 2-[({2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268135.png)
![methyl 2-{[(3,5-dimethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4268142.png)
![methyl 2-[({2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268147.png)

![3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268161.png)
![methyl 5-ethyl-2-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268163.png)
![methyl 2-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268167.png)
![2-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4268173.png)
![3-[2-(3-chlorophenyl)ethyl]-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268183.png)
![2-[2-(4-bromo-2-chlorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4268189.png)
![6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268198.png)